8-Methoxy-d3 Psoralen: Structural Characterization, Molecular Dynamics, and Applications in Pharmacokinetic Profiling
8-Methoxy-d3 Psoralen: Structural Characterization, Molecular Dynamics, and Applications in Pharmacokinetic Profiling
Executive Summary
8-Methoxy-d3 Psoralen (also known as Methoxsalen-d3) is a stable, deuterium-labeled isotopologue of 8-Methoxypsoralen (8-MOP), a naturally occurring furanocoumarin widely utilized in photochemotherapy. While unlabeled 8-MOP is a cornerstone of PUVA (Psoralen + Ultraviolet A) therapy for dermatological disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma, the deuterated d3 variant serves a distinct, critical role in analytical chemistry. By providing an internal standard with virtually identical physicochemical properties but a distinct mass shift, 8-Methoxy-d3 Psoralen enables highly accurate quantification of 8-MOP in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Structure and Physicochemical Properties
The molecular architecture of 8-Methoxy-d3 Psoralen consists of a planar tricyclic furocoumarin backbone. The defining feature is the methoxy group at the 8-position, where the three hydrogen atoms of the methyl moiety are replaced by deuterium (
This specific site of deuteration is strategically chosen. The
Quantitative Physicochemical Data
The following table summarizes the core chemical properties of 8-Methoxy-d3 Psoralen[1][2]:
| Property | Value / Description |
| Chemical Name | 8-Methoxy-d3 Psoralen |
| Synonyms | Methoxsalen-d3, 8-MOP-d3, Xanthotoxin-d3 |
| CAS Registry Number | 80386-99-8 |
| Molecular Formula | |
| Molecular Weight | 219.21 g/mol |
| Melting Point | 145 - 147 °C |
| Physical Form | Off-White to Pale Yellow Solid |
| Solubility | Slightly soluble in DMSO; Slightly soluble in heated Methanol |
| Storage Conditions | -20°C Freezer, Under inert atmosphere |
Mechanism of Action: Psoralen-DNA Photo-crosslinking
Although 8-Methoxy-d3 Psoralen is primarily an analytical tool, its biological and chemical reactivity mirrors that of its unlabeled counterpart. Understanding the mechanism of action of methoxsalen is essential for interpreting its pharmacodynamics and the necessity of its quantification[3].
The therapeutic efficacy of 8-MOP relies on its ability to act as a photosensitizer. The planar furocoumarin structure allows the molecule to easily intercalate between the base pairs of the DNA double helix in the absence of light (the "dark reaction").
Upon irradiation with UVA light (320–400 nm), the intercalated psoralen absorbs a photon and enters an excited triplet state. This triggers a cycloaddition reaction with the 5,6-double bond of pyrimidine bases (primarily thymine and cytosine).
-
Monofunctional Adducts: The initial photochemical reaction forms a covalent bond with a single pyrimidine base on one DNA strand.
-
Bifunctional Adducts (Crosslinks): Absorption of a second UVA photon can cause the other end of the psoralen molecule to react with a pyrimidine on the complementary DNA strand, creating an interstrand crosslink.
These DNA lesions profoundly inhibit DNA replication and transcription, leading to cell cycle arrest at the G1/S phase and subsequent apoptosis of hyperproliferative cells (such as those in psoriatic plaques)[3][4].
Fig 1: Mechanistic pathway of 8-Methoxypsoralen DNA crosslinking and apoptosis.
Application as an Internal Standard in LC-MS/MS
In pharmacokinetic (PK) and toxicokinetic studies, precise quantification of 8-MOP in plasma, serum, or skin microdialysates is mandatory due to its narrow therapeutic index and highly variable inter-patient absorption[5].
8-Methoxy-d3 Psoralen is the gold-standard internal standard (IS) for these assays. Because the deuterium atoms are located on the methoxy group, the molecule exhibits no significant kinetic isotope effect (KIE) on pharmacokinetics[1]. It co-elutes exactly with unlabeled 8-MOP during Ultra-Performance Liquid Chromatography (UPLC), ensuring that any matrix effects (ion suppression or enhancement) occurring in the electrospray ionization (ESI) source affect both the analyte and the IS equally[6][7].
Step-by-Step Methodology: LC-MS/MS Pharmacokinetic Workflow
The following protocol outlines a self-validating system for the extraction and quantification of 8-MOP using 8-Methoxy-d3 Psoralen[7].
Step 1: Sample Spiking and Equilibration
-
Action: Aliquot 60 µL of plasma or microdialysate into a 1.5 mL microcentrifuge tube. Spike with 30 µL of 8-Methoxy-d3 Psoralen working solution (e.g., 200 ng/mL in methanol).
-
Causality: Adding the IS at the very beginning of the workflow ensures that any volumetric losses during subsequent extraction steps are mathematically normalized by the analyte-to-IS peak area ratio.
Step 2: Liquid-Liquid Extraction (LLE)
-
Action: Add 600 µL of ethyl acetate to the sample. Vortex vigorously for 5 minutes.
-
Causality: 8-MOP and its d3 isotopologue are highly lipophilic. Ethyl acetate efficiently partitions these furanocoumarins into the organic phase while precipitating proteins and leaving polar matrix interferences (salts, polar metabolites) in the aqueous phase.
Step 3: Centrifugation and Concentration
-
Action: Centrifuge at 15,000 rpm for 10 minutes at 10°C. Transfer 550 µL of the upper organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or via vacuum drying at 37°C.
-
Causality: Centrifugation breaks any emulsions formed during vortexing. Evaporation concentrates the analyte, significantly lowering the Limit of Detection (LOD), which is crucial for detecting trace epidermal concentrations.
Step 4: Reconstitution and UPLC Separation
-
Action: Reconstitute the dried residue in 60 µL of the mobile phase (e.g., Methanol:Water). Inject into a UPLC system equipped with a C18 reverse-phase column.
-
Causality: Reconstituting in the mobile phase prevents solvent-induced peak broadening. The C18 column retains the lipophilic psoralens, separating them from residual matrix components before they enter the mass spectrometer.
Step 5: Tandem Mass Spectrometry (MRM Detection)
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 8-MOP (e.g., m/z 217.1 → 202.1) and 8-Methoxy-d3 Psoralen (m/z 220.1 → 202.1).
-
Causality: MRM provides ultimate specificity. The +3 Da mass difference allows the quadrupole mass filter to isolate the IS independently of the unlabeled drug, while the shared product ion (loss of the methoxy/d3-methoxy group) confirms structural identity.
Fig 2: Step-by-step LC-MS/MS workflow utilizing 8-Methoxy-d3 Psoralen as an internal standard.
Conclusion
8-Methoxy-d3 Psoralen (
References
-
PatSnap Synapse. "What is the mechanism of Methoxsalen?". PatSnap. [Link]
-
National Center for Advancing Translational Sciences (NCATS). "METHOXSALEN - Inxight Drugs". NCATS Inxight.[Link]
-
National Institutes of Health (PMC). "Microemulsions vs chitosan derivative-coated microemulsions for dermal delivery of 8-methoxypsoralen". PubMed Central.[Link]
-
National Institutes of Health (PMC). "8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells". PubMed Central.[Link]
Sources
- 1. 80386-99-8 | CAS DataBase [chemicalbook.com]
- 2. 8-Methoxy-d3 Psoralen|Stable Isotope|RUO [benchchem.com]
- 3. What is the mechanism of Methoxsalen? [synapse.patsnap.com]
- 4. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Microemulsions vs chitosan derivative-coated microemulsions for dermal delivery of 8-methoxypsoralen - PMC [pmc.ncbi.nlm.nih.gov]
